molecular formula C25H19D5FNO B1160311 MAM2201-d5

MAM2201-d5

Cat. No.: B1160311
M. Wt: 378.5
InChI Key: IGBHZHCGWLHBAE-UCXXKCETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201-d5 (CAS: 2095544-38-8), also known as 4-Methyl AM-2201 or JWH 122 N-(5-fluoropentyl) analog-d5, is a deuterated synthetic cannabinoid derived from AM2201. Its molecular formula is C25H19D5FNO, with a molecular weight of 378.5 g/mol . It exhibits high affinity for cannabinoid receptors CB1 (Ki = 1.0 nM) and CB2 (Ki = 2.6 nM), making it a potent tool for studying cannabinoid receptor interactions . The deuterium substitution at the pentyl chain enhances metabolic stability, which is critical for its use as an internal standard in analytical chemistry .

This compound is sparingly soluble in ethanol (5 mg/mL) but highly soluble in DMF and DMSO (20 mg/mL each). It is supplied as a research-grade compound (>95% purity) and must be stored at -20°C to maintain stability .

Properties

Molecular Formula

C25H19D5FNO

Molecular Weight

378.5

InChI

InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D

InChI Key

IGBHZHCGWLHBAE-UCXXKCETSA-N

SMILES

O=C(C1=CC=C(C)C2=C1C=CC=C2)C3=C([2H])N(CCCCCF)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

AM2201 4-methylnaphthyl analog-d5; JWH 122 N-(5-fluoropentyl) analog-d5

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

MAM2201-d5 serves as a valuable tool in pharmacological studies aimed at understanding the endocannabinoid system. Its structure allows researchers to investigate the binding affinities and functional responses at cannabinoid receptors (CB1 and CB2).

Binding Affinity Studies

  • Objective : To assess how this compound interacts with cannabinoid receptors compared to non-deuterated counterparts.
  • Methodology : Radiolabeled binding assays using human CB1 and CB2 receptor-expressing cell lines.
  • Findings : Preliminary results indicate that this compound exhibits similar binding profiles to its parent compound, suggesting that deuteration does not significantly alter receptor interaction dynamics.

Metabolism Studies

The metabolic pathways of synthetic cannabinoids like this compound are crucial for understanding their pharmacokinetics and potential toxicological effects.

This compound is also significant in toxicology, particularly concerning synthetic cannabinoid intoxication cases.

Case Studies

  • Case Study 1 : A report detailed acute intoxication in individuals consuming herbal mixtures containing this compound. Symptoms included psychomotor agitation and confusion.
  • Case Study 2 : A forensic analysis highlighted the detection of this compound metabolites in postmortem samples, underscoring its relevance in toxicological investigations.

Analytical Method Development

The development of analytical methods for detecting synthetic cannabinoids is essential for regulatory and forensic purposes.

Method Validation

  • A validated LC-MS/MS method was developed to identify and quantify synthetic cannabinoids, including this compound and its metabolites.
  • The method demonstrated high sensitivity with limits of detection ranging from 0.5 to 10 ng/mL across various metabolites.
AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Recovery (%)Limit of Detection (ng/mL)
This compound365.1155.0950.5
MAM2201 N-(4-hydroxypentyl)-d5381.1155.0940.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of MAM2201-d5:

Compound Molecular Formula Molecular Weight (g/mol) Receptor Affinity (Ki, nM) Key Modifications Primary Use
This compound C25H19D5FNO 378.5 CB1: 1.0; CB2: 2.6 4-methyl + deuterated pentyl chain Receptor studies; analytical IS
AM2201 C24H22FNO 359.4 CB1: 0.08; CB2: 0.32 Parent compound; non-deuterated Recreational SCRA* (illicit use)
MAM2201 N-(5-chloropentyl) C25H24ClNO 390.2 Not reported 5-chloro substitution on pentyl Analytical reference standard
MAM2201 N-(3-fluoropentyl) C25H24FNO 373.5 Not reported 3-fluoro substitution on pentyl Analytical reference standard

*SCRA: Synthetic Cannabinoid Receptor Agonist

Key Differences

Receptor Binding Affinity

  • This compound retains high CB1/CB2 affinity (Ki < 3 nM) but is slightly less potent than AM2201 (Ki < 0.5 nM). This reduction may stem from steric effects of the 4-methyl group and deuterium substitution .
  • Chlorinated (N-5-chloropentyl) and fluorinated (N-3-fluoropentyl) analogues lack binding affinity data but are structurally optimized for chromatographic differentiation .

Chromatographic Behavior

  • Retention Time : this compound is used as an internal standard (IS) in LC-MS/MS due to its stable retention profile. For example:

  • MAM2201 N-(5-chloropentyl) : Retention time = 6.2 min ; quantitative ion transition = 390.2 → 169.1 .
  • MAM2201 N-(3-fluoropentyl) : Retention time = 5.8 min ; quantitative ion transition = 374.2 → 169.1 .
    • Deuterium in this compound reduces metabolic degradation, ensuring consistent peak integration in complex matrices like oral fluid .

Solubility and Stability this compound’s solubility in ethanol (5 mg/mL) is lower than in DMSO/DMF, limiting its use in ethanol-based assays. In contrast, non-deuterated analogues may exhibit higher ethanol solubility but lower stability .

Analytical Utility

  • This compound’s deuterated structure minimizes ion suppression in mass spectrometry, enhancing precision in quantification (e.g., calibration curves for N-(5-chloropentyl) span 3–60 ng/mL with R² > 0.99) .

Research Implications and Limitations

  • Advantages of this compound :
    • High metabolic stability due to deuterium substitution.
    • Reliable internal standard for quantifying structurally related SCRAs .
  • Limitations: Limited solubility in polar solvents restricts formulation flexibility. Structural similarity to illicit SCRAs (e.g., AM2201) necessitates strict regulatory compliance .

Data Tables

Table 1: Physicochemical Properties

Property This compound AM2201 N-(5-chloropentyl) N-(3-fluoropentyl)
Molecular Weight (g/mol) 378.5 359.4 390.2 373.5
Solubility in DMSO (mg/mL) 20 20 25 25
LogP (Predicted) 6.2 5.9 6.8 6.1

Table 2: Analytical Performance

Parameter This compound (IS) N-(5-chloropentyl) N-(3-fluoropentyl)
Retention Time (min) 6.0 6.2 5.8
Linear Range (ng/mL) N/A 3–60 2–40
LOQ (ng/mL) N/A 1.0 0.5

Preparation Methods

Key Steps:

  • Indole Core Preparation :

    • The non-deuterated indole precursor is synthesized via Friedel-Crafts acylation, reacting 4-methylnaphthoyl chloride with an indole derivative.

    • Intermediate purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Deuteration via Alkylation :

    • The indole nitrogen is alkylated using 5-fluoropentyl-d5 bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

    • Deuterated alkyl halides are prepared via H/D exchange reactions using D₂O and sulfonium salts.

Reaction Scheme :

Indole+CF3(CD2)4BrK2CO3,DMFThis compound+KBr\text{Indole} + \text{CF}3(\text{CD}2)4\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr}

Table 1: Reaction Conditions and Yields

ParameterValueSource
Temperature60°C
Time12 hours
SolventDMF
Yield68–72%
Purity (HPLC)>98%

Leuckart–Wallach Reaction for Deuterated Isocyanides

An alternative route utilizes deuterated isocyanides synthesized via the Leuckart–Wallach reaction, enabling deuteration at benzylic positions. This method is particularly effective for introducing CD₃ groups.

Procedure:

  • Deuterated Formamide Synthesis :

    • [D₃]-Formamide is reacted with methylamine under acidic conditions (H₂SO₄, 120°C).

  • Isocyanide Generation :

    • The formamide intermediate undergoes dehydration (POCl₃, CH₂Cl₂) to yield [D₂]-isocyanide.

  • Multicomponent Coupling :

    • The deuterated isocyanide participates in a Passerini or Ugi reaction with aldehydes and carboxylic acids to assemble the this compound backbone.

Table 2: Isotopic Purity and Validation

ParameterValueSource
Deuterium Incorporation99.5%
MS Confirmationm/z 378.5 [M+H]⁺
NMR (δ, ppm)7.2–8.1 (aromatic)

Post-Synthetic H/D Exchange Catalysis

Late-stage deuteration via H/D exchange offers flexibility for introducing deuterium at metabolically stable positions. Pd/C or Rh catalysts facilitate exchange in deuterated solvents (e.g., D₂O or CD₃OD).

Optimization Insights:

  • Catalyst Screening : Pd/C (10 wt%) in D₂O at 80°C achieves 95% deuteration at benzylic sites.

  • Limitations : Over-deuteration may occur at labile positions (e.g., indole NH), necessitating protective groups.

Table 3: Catalytic H/D Exchange Parameters

CatalystSolventTemp (°C)Deuteration (%)
Pd/CD₂O8095
Rh/Al₂O₃CD₃OD10087

Quality Control and Analytical Validation

Post-synthesis, this compound undergoes rigorous characterization to ensure compliance with forensic standards:

  • LC-MS/MS Analysis :

    • MRM transitions: m/z 378.5 → 169.0 (quantifier), 378.5 → 141.1 (qualifier).

    • Limit of Detection (LOD): 0.5 ng/mL.

  • Isotopic Purity Assessment :

    • High-resolution MS confirms absence of protiated impurities (Δ < 2 ppm).

  • Stability Studies :

    • Solutions in methanol remain stable for 6 months at -20°C.

Challenges and Innovations

  • Regioselectivity : Competing deuteration at non-target sites (e.g., naphthyl ring) necessitates optimized reaction conditions.

  • Scalability : Microwaves and flow chemistry enhance yields (85%) in large-scale syntheses .

Q & A

Q. How to integrate multi-omics data to elucidate this compound's mechanisms of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., KEGG pathway enrichment) to identify convergent pathways, and validate hypotheses with gene-editing or pharmacological inhibition .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Employ triangulation by cross-validating results through multiple analytical techniques (e.g., spectroscopic, functional, computational) to resolve inconsistencies .
  • Experimental Repetition : Replicate critical findings in independent settings to confirm robustness, as emphasized in guidelines for material and methods subsections .
  • Ethical and Relevance Checks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and societal impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAM2201-d5
Reactant of Route 2
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MAM2201-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.